Cas no 2138403-50-4 (3-(chloromethyl)-4-ethylbenzonitrile)
3-(chloromethyl)-4-ethylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(chloromethyl)-4-ethylbenzonitrile
- Benzonitrile, 3-(chloromethyl)-4-ethyl-
- 2138403-50-4
- EN300-1086441
-
- Inchi: 1S/C10H10ClN/c1-2-9-4-3-8(7-12)5-10(9)6-11/h3-5H,2,6H2,1H3
- InChI Key: OLMKKHOBNDSJJI-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(CC)C(CCl)=C1
Computed Properties
- Exact Mass: 179.0501770g/mol
- Monoisotopic Mass: 179.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 287.4±28.0 °C(Predicted)
3-(chloromethyl)-4-ethylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086441-0.05g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 95% | 0.05g |
$744.0 | 2023-10-27 | |
| Enamine | EN300-1086441-0.1g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 95% | 0.1g |
$779.0 | 2023-10-27 | |
| Enamine | EN300-1086441-0.25g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 95% | 0.25g |
$814.0 | 2023-10-27 | |
| Enamine | EN300-1086441-0.5g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 95% | 0.5g |
$849.0 | 2023-10-27 | |
| Enamine | EN300-1086441-1.0g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 1g |
$884.0 | 2023-06-10 | ||
| Enamine | EN300-1086441-2.5g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 95% | 2.5g |
$1735.0 | 2023-10-27 | |
| Enamine | EN300-1086441-5.0g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 5g |
$2566.0 | 2023-06-10 | ||
| Enamine | EN300-1086441-10.0g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 10g |
$3807.0 | 2023-06-10 | ||
| Enamine | EN300-1086441-1g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 95% | 1g |
$884.0 | 2023-10-27 | |
| Enamine | EN300-1086441-5g |
3-(chloromethyl)-4-ethylbenzonitrile |
2138403-50-4 | 95% | 5g |
$2566.0 | 2023-10-27 |
3-(chloromethyl)-4-ethylbenzonitrile Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 3-(chloromethyl)-4-ethylbenzonitrile
3-(Chloromethyl)-4-Ethylbenzonitrile: An Overview of a Versatile Compound (CAS No. 2138403-50-4)
3-(Chloromethyl)-4-ethylbenzonitrile (CAS No. 2138403-50-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its chloromethyl and ethylbenzonitrile functionalities, which confer it with a range of reactivity profiles and structural features that make it an attractive candidate for diverse chemical transformations.
The chloromethyl group in 3-(chloromethyl)-4-ethylbenzonitrile is a highly reactive functional group that can undergo various nucleophilic substitution reactions. This property makes the compound a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and polymers. The chloromethyl group can be readily converted into other functional groups, such as amines, ethers, and sulfides, through standard organic reactions, thereby expanding the utility of this compound in synthetic chemistry.
The ethylbenzonitrile moiety in 3-(chloromethyl)-4-ethylbenzonitrile imparts additional reactivity and stability to the molecule. The nitrile group is known for its ability to participate in various chemical reactions, including hydrolysis to form carboxylic acids, reduction to form primary amines, and nucleophilic addition reactions. These transformations can be exploited to synthesize a wide array of derivatives with tailored properties for specific applications.
Recent research has highlighted the potential of 3-(chloromethyl)-4-ethylbenzonitrile in the development of novel pharmaceuticals. For instance, studies have shown that compounds derived from 3-(chloromethyl)-4-ethylbenzonitrile can exhibit potent biological activities, such as antitumor and antimicrobial properties. One notable example is the synthesis of a series of chloromethylated nitriles that demonstrated significant cytotoxicity against various cancer cell lines. These findings suggest that 3-(chloromethyl)-4-ethylbenzonitrile could serve as a valuable starting material for the design and synthesis of new therapeutic agents.
In addition to its pharmaceutical applications, 3-(chloromethyl)-4-ethylbenzonitrile has also found use in materials science. The compound's reactivity and structural flexibility make it suitable for the preparation of functional polymers and coatings. For example, researchers have utilized 3-(chloromethyl)-4-ethylbenzonitrile as a monomer in polymerization reactions to produce polymers with enhanced mechanical properties and thermal stability. These materials have potential applications in areas such as electronics, automotive components, and biomedical devices.
The synthesis of 3-(chloromethyl)-4-ethylbenzonitrile typically involves multi-step processes that ensure high purity and yield. One common approach involves the reaction of 4-ethylaniline with chloroacetyl chloride followed by nitrilation to form the desired product. Advances in synthetic methods have led to more efficient and environmentally friendly routes for the production of 3-(chloromethyl)-4-ethylbenzonitrile, which is crucial for its widespread adoption in industrial settings.
From a safety perspective, it is important to handle 3-(chloromethyl)-4-ethylbenzonitrile with care due to its reactivity and potential health hazards associated with exposure to chlorinated compounds. Proper personal protective equipment (PPE) should be used when working with this compound, and appropriate safety protocols should be followed to minimize risks.
In conclusion, 3-(chloromethyl)-4-ethylbenzonitrile (CAS No. 2138403-50-4) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of chloromethyl and nitrile functionalities, coupled with recent advances in synthetic methods and research findings, positions it as a valuable intermediate for the development of innovative products and technologies.
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